molecular formula C5H5Cl3O3 B8666783 2,2,2-Trichloroethyl 2-oxopropanoate CAS No. 61964-72-5

2,2,2-Trichloroethyl 2-oxopropanoate

Cat. No.: B8666783
CAS No.: 61964-72-5
M. Wt: 219.45 g/mol
InChI Key: VYSQJXANQWPZPK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) featuring a trichloroethyl group. This compound is characterized by its α-ketoester functionality, which confers reactivity useful in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for heterocycles. The trichloroethyl group enhances electrophilicity at the carbonyl carbon, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

61964-72-5

Molecular Formula

C5H5Cl3O3

Molecular Weight

219.45 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-oxopropanoate

InChI

InChI=1S/C5H5Cl3O3/c1-3(9)4(10)11-2-5(6,7)8/h2H2,1H3

InChI Key

VYSQJXANQWPZPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3,3-Dichloro-2-Oxopropanoate

  • Structure : Differs by having a dichloro-substituted ethyl group instead of trichloroethyl.
  • Molecular Formula : C₅H₆Cl₂O₃ (molar mass: 185.01 g/mol) .
  • The dichloroethyl group may offer less steric hindrance, influencing reactivity in nucleophilic acyl substitutions.
  • Applications: Used as a synthon in organocatalysis and cross-coupling reactions .

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

  • Structure : Features a fluorine atom at the α-position and a phenyl group at the β-keto position.
  • Key Differences: Fluorine’s electronegativity enhances electrophilicity at the α-carbon, enabling unique reactivity in fluorinated drug synthesis.
  • Applications : Explored in medicinal chemistry for fluorinated bioactive molecules .

Ethyl 2-(4-Chlorobenzyl)-3-Cyclopropyl-3-Oxopropanoate

  • Structure: Incorporates a 4-chlorobenzyl and cyclopropyl group on the propanoate backbone.
  • Synthesis : Prepared via DIPEA/LiCl-mediated alkylation in THF, a method applicable to analogous esters .
  • Key Differences :
    • Bulky substituents (benzyl, cyclopropyl) may hinder accessibility to the reactive keto group, reducing reaction rates compared to less substituted analogs.
    • Enhanced steric effects could improve selectivity in Pd-catalyzed C–H functionalization reactions .

2-Ethoxyethyl 2-[3-(4-Chlorophenyl)-4-Oxochromen-7-yl]oxypropanoate

  • Structure : Contains a chromenyl-oxy group and ethoxyethyl ester.
  • Key Differences :
    • The ethoxyethyl group increases hydrophilicity, contrasting with the hydrophobic trichloroethyl moiety.
    • Chromenyl substituents enable π-π stacking interactions, relevant in materials science and drug design .

Physicochemical and Functional Comparison

Compound Molar Mass (g/mol) Key Substituents Reactivity Profile Applications
2,2,2-Trichloroethyl 2-oxopropanoate* ~220 (estimated) Trichloroethyl, α-ketoester High electrophilicity Pharmaceutical intermediates
Ethyl 3,3-dichloro-2-oxopropanoate 185.01 Dichloroethyl Moderate electrophilicity Organocatalysis
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine, phenyl Enhanced α-carbon reactivity Fluorinated drug synthesis
Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate Chlorobenzyl, cyclopropyl Steric hindrance Ligand-directed C–H activation

*Estimated based on structural analogs.

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